molecular formula C24H41NO6 B164569 Mevinolinic acid, monoammonium salt CAS No. 77550-67-5

Mevinolinic acid, monoammonium salt

Cat. No.: B164569
CAS No.: 77550-67-5
M. Wt: 439.6 g/mol
InChI Key: AOIIYQZTRFOGNN-AXHZAXLDSA-N
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Description

This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . It is widely used in biochemical research, particularly in studies related to cholesterol metabolism and cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mevinolinic acid, monoammonium salt, is synthesized through the hydrolysis of mevinolin (lovastatin) under basic conditions. The process involves the conversion of the lactone ring of mevinolin to its corresponding hydroxy acid form, mevinolinic acid. This hydroxy acid is then neutralized with ammonium hydroxide to form the monoammonium salt .

Industrial Production Methods: Industrial production of this compound, typically involves large-scale fermentation of Aspergillus terreus to produce mevinolin. The fermentation broth is then subjected to extraction and purification processes to isolate mevinolin, which is subsequently hydrolyzed and neutralized to obtain the monoammonium salt .

Types of Reactions:

    Oxidation: Mevinolinic acid can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction of mevinolinic acid can result in the formation of alcohols from the ketone or aldehyde groups.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxy groups.

Major Products Formed:

Scientific Research Applications

Mevinolinic acid, monoammonium salt, has a wide range of applications in scientific research:

Mechanism of Action

Mevinolinic acid, monoammonium salt, exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway and downstream effects on sterol regulatory element-binding proteins .

Comparison with Similar Compounds

    Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, structurally similar to mevinolinic acid.

    Simvastatin: A synthetic derivative of mevinolin with enhanced potency and bioavailability.

    Pravastatin: A hydrophilic statin with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Mevinolinic acid, monoammonium salt, is unique due to its natural origin from Aspergillus terreus and its specific inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its hydroxy acid form provides distinct advantages in terms of solubility and bioavailability compared to other statins .

Properties

CAS No.

77550-67-5

Molecular Formula

C24H41NO6

Molecular Weight

439.6 g/mol

IUPAC Name

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

AOIIYQZTRFOGNN-AXHZAXLDSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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